molecular formula C9H12N2O B2961723 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 1260663-35-1

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B2961723
CAS No.: 1260663-35-1
M. Wt: 164.208
InChI Key: NFXMDIMPHGQTND-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system that includes a methoxy group at the 5-position, contributing to its unique chemical properties.

Scientific Research Applications

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-oxide derivatives, while substitution reactions can produce a wide range of functionalized naphthyridines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of the methoxy group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-7-3-2-5-10-8(7)4-6-11-9/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXMDIMPHGQTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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